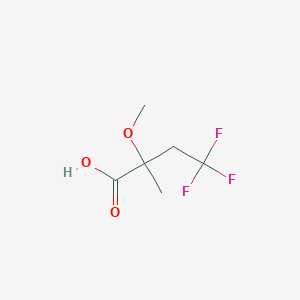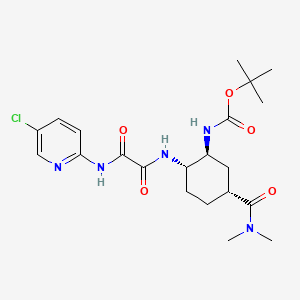![molecular formula C33H38N4O6Si B13433068 10-((2S,3S,4R)-5-((tert-Butyldiphenylsilyl)oxy)-2,3,4-trihydroxypentyl)-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13433068.png)
10-((2S,3S,4R)-5-((tert-Butyldiphenylsilyl)oxy)-2,3,4-trihydroxypentyl)-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-riboflavin: is a derivative of riboflavin, commonly known as vitamin B2. This compound is synthesized by modifying the riboflavin molecule with a tert-butyldiphenylsilyl group at the 5’-hydroxyl position. The modification enhances the stability and solubility of riboflavin, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-riboflavin typically involves the protection of the hydroxyl group at the 5’ position of riboflavin. The process can be summarized as follows:
Starting Material: Riboflavin (Vitamin B2)
Protecting Group: tert-Butyldiphenylsilyl chloride
Catalyst: Imidazole or pyridine
Solvent: Anhydrous dichloromethane or tetrahydrofuran
The reaction proceeds by mixing riboflavin with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of 5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-riboflavin follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to mix riboflavin and tert-butyldiphenylsilyl chloride.
Purification: Employing industrial-scale chromatography or crystallization methods.
Quality Control: Ensuring the purity and consistency of the product through rigorous testing.
化学反応の分析
Types of Reactions
5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-riboflavin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the silyl group or the riboflavin core.
Substitution: The silyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halides or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield riboflavin derivatives with modified functional groups, while substitution reactions can introduce new groups at the 5’ position.
科学的研究の応用
5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-riboflavin has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a fluorescent marker.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of riboflavin derivatives for various applications.
作用機序
The mechanism of action of 5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-riboflavin involves its interaction with biological molecules. The silyl group enhances the stability and solubility of riboflavin, allowing it to effectively participate in biochemical reactions. The compound targets specific enzymes and pathways involved in cellular metabolism and energy production.
類似化合物との比較
Similar Compounds
- 5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-uridine
- 5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-cytidine
- 5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-adenosine
Uniqueness
5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-riboflavin is unique due to its specific modification of riboflavin, which enhances its stability and solubility. This makes it particularly useful in applications where riboflavin’s natural properties are insufficient.
特性
分子式 |
C33H38N4O6Si |
|---|---|
分子量 |
614.8 g/mol |
IUPAC名 |
10-[(2S,3S,4R)-5-[tert-butyl(diphenyl)silyl]oxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C33H38N4O6Si/c1-20-16-24-25(17-21(20)2)37(30-28(34-24)31(41)36-32(42)35-30)18-26(38)29(40)27(39)19-43-44(33(3,4)5,22-12-8-6-9-13-22)23-14-10-7-11-15-23/h6-17,26-27,29,38-40H,18-19H2,1-5H3,(H,36,41,42)/t26-,27+,29-/m0/s1 |
InChIキー |
LJVOUHKUGLNZAY-GKRYNVPLSA-N |
異性体SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O)O |
正規SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-12-((S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B13432993.png)

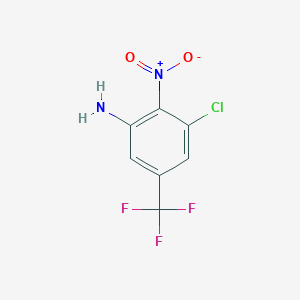
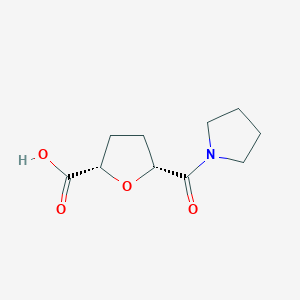
![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13433025.png)

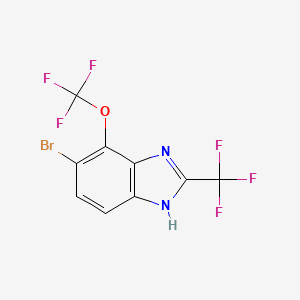
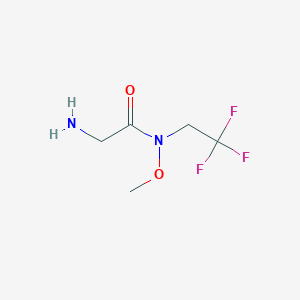

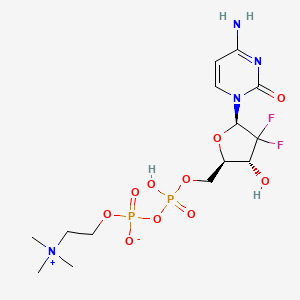

![4-[(1-Methylethyl)thio]-1,2-benzenediamine](/img/structure/B13433052.png)
